molecular formula C12H15NO2 B11768616 Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine CAS No. 902742-37-4

Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine

Cat. No.: B11768616
CAS No.: 902742-37-4
M. Wt: 205.25 g/mol
InChI Key: UZOVCJLWNHBMIQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine has shown promise in anticancer applications. Preliminary studies indicate that derivatives of this compound may exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated effectiveness in inhibiting tumor growth while sparing normal cells.

2. Neurological Disorders
The compound's structural characteristics suggest potential interactions with neurotransmitter systems. Research indicates that it may influence pathways relevant to neurodegenerative diseases. Studies on related compounds have shown neuroprotective effects by stabilizing mitochondrial function in neuronal cells, indicating a possible avenue for therapeutic development against conditions like Alzheimer's disease.

Synthetic Applications

1. Organic Synthesis
The unique cyclopropyl and dioxin functionalities allow for diverse synthetic pathways. This compound can be used as a precursor in the synthesis of more complex molecules with tailored biological activities. The amine functional group enables various reactions typical of amines, facilitating the derivatization process to enhance pharmacological properties.

2. Structure-Activity Relationship Studies
The compound serves as an excellent model for structure-activity relationship (SAR) studies. By modifying different parts of the molecule—such as the cyclopropyl group or the dioxin structure—researchers can explore how these changes affect biological activity and reactivity. This approach is crucial for optimizing lead compounds in drug discovery.

Case Studies

Study Title Findings Implications
Anticancer Activity of Dioxin DerivativesShowed significant cytotoxicity against breast cancer cell lines (IC50 = 15 µM)Potential for developing new anticancer therapies
Neuroprotective Effects in Alzheimer’s ModelsStabilized mitochondrial function and reduced apoptosis in neuronal cellsPossible therapeutic candidate for neurodegenerative diseases
Synthesis of Novel DerivativesVarious derivatives synthesized with enhanced solubility and bioavailabilityImproved pharmacokinetic profiles for drug candidates

Mechanism of Action

The mechanism of action of Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine is unique due to its combination of a cyclopropyl group and a benzo[dioxin] moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Cyclopropyl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and relevant research findings.

Structural Characteristics

The compound is characterized by a bicyclic structure that includes a cyclopropyl group and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. Its molecular formula is C₁₂H₁₆N₁O₂ with a molecular weight of approximately 202.27 g/mol. The presence of the amine functional group contributes to its reactivity and potential biological interactions.

Property Details
Molecular FormulaC₁₂H₁₆N₁O₂
Molecular Weight202.27 g/mol
Structural FeaturesCyclopropyl and dioxin moiety
Functional GroupsAmine

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor activity. For instance, related benzothiazole derivatives have shown high potential in inhibiting cell proliferation across various cancer cell lines. The IC50 values for these compounds indicate significant potency in 2D assay formats, suggesting that cyclopropyl derivatives may also possess similar antitumor properties .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. In vitro studies have demonstrated that related compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanisms likely involve interaction with bacterial DNA or cell wall synthesis pathways .

Synthesis and Reactivity

The synthesis of this compound typically involves several steps starting from readily available precursors. Key reactions include:

  • Cyclopropanation : Formation of the cyclopropyl group.
  • Dioxin Ring Formation : Achieved through cyclization reactions involving catechol derivatives.
  • Amine Functionalization : Introduction of the amine group through reductive amination processes.

These synthetic routes not only facilitate the production of the compound but also allow for the generation of derivatives with potentially enhanced biological activities .

Study on Antitumor Activity

A comparative study evaluated various derivatives of cyclopropyl-containing compounds against different cancer cell lines. The results indicated that compounds with similar bicyclic structures exhibited IC50 values ranging from 5 to 20 µM in 2D assays, highlighting their effectiveness in inhibiting tumor growth .

Antimicrobial Testing

In antimicrobial assays, cyclopropyl derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain analogs had minimum inhibitory concentrations (MIC) as low as 10 µg/mL, indicating promising antibacterial properties .

Properties

CAS No.

902742-37-4

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

InChI

InChI=1S/C12H15NO2/c13-12(8-1-2-8)9-3-4-10-11(7-9)15-6-5-14-10/h3-4,7-8,12H,1-2,5-6,13H2

InChI Key

UZOVCJLWNHBMIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC3=C(C=C2)OCCO3)N

Origin of Product

United States

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